molecular formula C14H17NO B8454037 1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine

1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine

Cat. No. B8454037
M. Wt: 215.29 g/mol
InChI Key: WBPIQHRSQQCAII-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

Under a nitrogen atmosphere a solution of 12.8 g (44.5 mmol) 1-[2-(4-trimethylsilanylethynyl-phenoxy)-ethyl]-pyrrolidine in 200 mL THF is combined with 15.5 g (49.0 mmol) TBAF and stirred for 3 h at RT. The solvent is distilled off i.vac., the residue taken up in EtOAc, the organic phase is washed with saturated, aqueous NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the product is further reacted without any purification.
Name
1-[2-(4-trimethylsilanylethynyl-phenoxy)-ethyl]-pyrrolidine
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:20]=[CH:19][C:10]([O:11][CH2:12][CH2:13][N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:9][CH:8]=1)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:6]([C:7]1[CH:20]=[CH:19][C:10]([O:11][CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18]2)=[CH:9][CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
1-[2-(4-trimethylsilanylethynyl-phenoxy)-ethyl]-pyrrolidine
Quantity
12.8 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(OCCN2CCCC2)C=C1
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off i.vac
WASH
Type
WASH
Details
the organic phase is washed with saturated, aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is further reacted without any purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#C)C1=CC=C(OCCN2CCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.